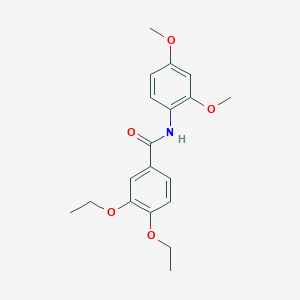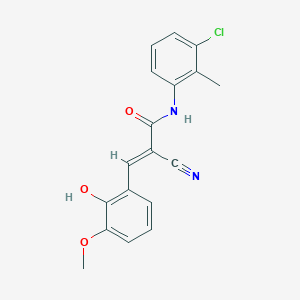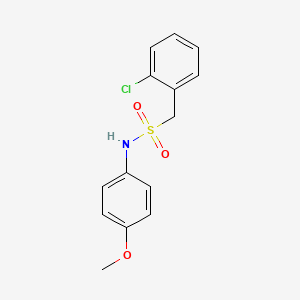
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide, also known as DDEB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DDEB is a potential drug candidate due to its diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide is not fully understood. However, it has been proposed that N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide exerts its pharmacological activities by modulating various signaling pathways. For example, N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been reported to activate the AMPK pathway, which is involved in energy homeostasis and autophagy.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties. N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. Furthermore, N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to have good solubility in various solvents, making it suitable for in vitro and in vivo experiments. However, N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has some limitations for lab experiments. It has low stability in aqueous solutions, which can affect its biological activity. Furthermore, its mechanism of action is not fully understood, which can limit its potential applications.
Direcciones Futuras
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide. One potential direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, which can provide insights into its pharmacological activities. Furthermore, the development of more stable analogs of N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide can overcome its limitations and improve its potential as a drug candidate.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide is synthesized by the reaction of 2,4-dimethoxyaniline with 3,4-diethoxybenzoyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain pure N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by suppressing the expression of pro-inflammatory cytokines. Furthermore, N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide has been found to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-5-24-16-10-7-13(11-18(16)25-6-2)19(21)20-15-9-8-14(22-3)12-17(15)23-4/h7-12H,5-6H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNLQACIZGLODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5845453.png)

![N-{2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-1,1-dimethylethyl}-4-methylbenzenesulfonamide](/img/structure/B5845469.png)
![4-{[2-(aminocarbonyl)phenoxy]methyl}-5-methyl-2-furamide](/img/structure/B5845477.png)

![3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5845487.png)

![4-chloro-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5845501.png)
![3-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5845502.png)

![1-(2-furyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5845519.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5845548.png)
